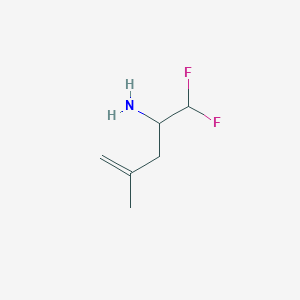

1.1-Difluoro-2-amino-4-methyl-4-pentene

Description

1,1-Difluoro-2-amino-4-methyl-4-pentene (C₆H₁₀F₂N) is an aliphatic unsaturated amine characterized by a pentene backbone with a terminal double bond at position 4, vicinal difluoro substitution at position 1, and a primary amine group at position 2. The methyl group at position 4 further enhances steric effects and stabilizes the double bond. Its reactivity is influenced by the proximity of fluorine and amine groups, which may affect hydrogen bonding, acidity, and intermolecular interactions .

Properties

Molecular Formula |

C6H11F2N |

|---|---|

Molecular Weight |

135.15 g/mol |

IUPAC Name |

1,1-difluoro-4-methylpent-4-en-2-amine |

InChI |

InChI=1S/C6H11F2N/c1-4(2)3-5(9)6(7)8/h5-6H,1,3,9H2,2H3 |

InChI Key |

SPCRSOYQDAEZKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CC(C(F)F)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Target Compound:

- Structure : CF₂CH(NH₂)CH₂C(CH₃)=CH₂

- Functional Groups : Vicinal difluoro, primary amine, terminal alkene.

- Key Features : Aliphatic backbone, adjacent fluorine and amine groups, methyl-stabilized double bond.

Similar Compounds:

Benzothiazol-2-yl-(4-fluoro-phenyl)-amine ():

- Structure : Aromatic amine with fluorophenyl and benzothiazole groups.

- Functional Groups : Secondary amine, aromatic fluorine.

- Comparison : The aromatic fluorine and heterocyclic system contrast with the target’s aliphatic difluoro-amine motif. Aromatic amines typically exhibit lower nucleophilicity but greater conjugation stability .

Dimethyl 4-{1-[(4-fluorobenzyl)amino]ethylidene}-2-pentenedioate (): Structure: Conjugated dienoate ester with a fluorobenzylamino-ethylidene group. Functional Groups: Imine (Schiff base), ester, aromatic fluorine. Comparison: The imine group and ester functionality differ significantly from the target’s primary amine and alkene. The conjugated system in this compound may enhance UV absorption or catalytic properties .

4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline ():

- Structure : Aromatic amine with trifluoromethyl and pyridine substituents.

- Functional Groups : Primary amine, trifluoromethyl groups.

- Comparison : The trifluoromethyl groups increase hydrophobicity, but the aromatic amine lacks the steric effects seen in the target’s aliphatic methyl group .

Physical and Chemical Properties

| Property | 1,1-Difluoro-2-amino-4-methyl-4-pentene | Benzothiazol-2-yl-(4-fluoro-phenyl)-amine | Dimethyl 4-{1-[(4-fluorobenzyl)amino]ethylidene}-2-pentenedioate |

|---|---|---|---|

| Molecular Weight | 161.15 g/mol | ~280 g/mol (estimated) | 351.33 g/mol |

| Polarity | Moderate (amine + fluorine) | Low (aromatic system) | High (ester + imine) |

| Boiling Point | ~120–140°C (estimated) | >250°C (aromatic stability) | >200°C (ester decomposition) |

| Solubility | Soluble in polar aprotic solvents | Soluble in organic solvents (e.g., DCM) | Partially soluble in ethanol, DMF |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.